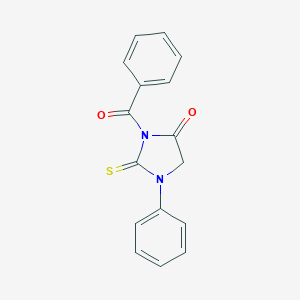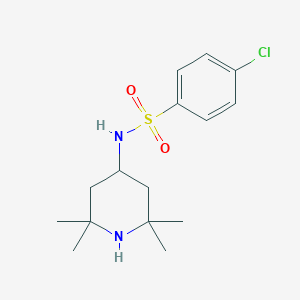
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BHPP is a derivative of pyrrolidine and has a unique chemical structure that makes it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have a protective effect on cells and tissues, which may contribute to its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects:
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation in the body, which may contribute to its neuroprotective and anti-inflammatory properties. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have a protective effect on cells and tissues, which may contribute to its potential use in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its unique chemical structure, which makes it an attractive candidate for various research studies. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have a low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, one of the main limitations of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its complex synthesis process, which requires specialized equipment and expertise in organic chemistry.
Future Directions
There are several future directions for research on 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the potential use of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another area of research is the development of new synthesis methods for 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and its potential applications in scientific research.
Conclusion:
In conclusion, 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and has potential uses in the treatment of various diseases. While 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for laboratory experiments, its complex synthesis process is a limitation. Future research on 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one should focus on its potential use in the treatment of various diseases, the development of new synthesis methods, and the understanding of its mechanism of action.
Synthesis Methods
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine. The resulting compound is then subjected to various chemical reactions to produce 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17NO4/c21-12-11-20-16(13-7-3-1-4-8-13)15(18(23)19(20)24)17(22)14-9-5-2-6-10-14/h1-10,16,21-22H,11-12H2/b17-15+ |
InChI Key |
UPPZZVBIRDLBOJ-BMRADRMJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)



![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)